molecular formula C7H14N2O B3027599 (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine CAS No. 1349699-88-2

(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine

Cat. No.: B3027599
CAS No.: 1349699-88-2
M. Wt: 142.20
InChI Key: RWEAQUFDMWACTC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of an oxetane ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of amino alcohols or through reductive amination of pyrrolidines.

    Coupling of Oxetane and Pyrrolidine Rings: The final step involves coupling the oxetane and pyrrolidine rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxides or other derivatives.

    Reduction: Reduction reactions can target the oxetane ring, leading to ring-opening and formation of linear amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxides or hydroxylamines.

    Reduction Products: Linear amines or alcohols.

    Substitution Products: N-substituted derivatives.

Scientific Research Applications

(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-N-(Oxetan-3-yl)pyrrolidin-3-amine: The enantiomer of the compound, differing in its chiral configuration.

    N-(Oxetan-3-yl)pyrrolidine: Lacks the chiral center, offering different stereochemical properties.

    N-(Oxetan-3-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, affecting its chemical behavior and applications.

Uniqueness: (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in various applications. The presence of both oxetane and pyrrolidine rings also contributes to its versatility and potential in synthetic chemistry.

Properties

IUPAC Name

(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEAQUFDMWACTC-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280551
Record name 3-Pyrrolidinamine, N-3-oxetanyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-88-2
Record name 3-Pyrrolidinamine, N-3-oxetanyl-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinamine, N-3-oxetanyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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